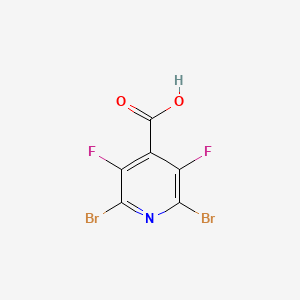2,6-Dibromo-3,5-difluoroisonicotinic acid
CAS No.: 325461-60-7
Cat. No.: VC3784264
Molecular Formula: C6HBr2F2NO2
Molecular Weight: 316.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 325461-60-7 |
|---|---|
| Molecular Formula | C6HBr2F2NO2 |
| Molecular Weight | 316.88 g/mol |
| IUPAC Name | 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C6HBr2F2NO2/c7-4-2(9)1(6(12)13)3(10)5(8)11-4/h(H,12,13) |
| Standard InChI Key | QGQWDPUTSPOCDM-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O |
| Canonical SMILES | C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2,6-Dibromo-3,5-difluoroisonicotinic acid is systematically named as 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid. Its IUPAC name reflects the substitution pattern: bromine atoms at the 2- and 6-positions, fluorine at the 3- and 5-positions, and a carboxylic acid group at the 4-position of the pyridine ring . The compound’s structural uniqueness arises from the synergistic effects of halogen atoms, which influence both electronic and steric properties.
Table 1: Core Molecular Descriptors
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 316.88 g/mol | |
| Exact Mass | 314.834 g/mol | |
| XLogP3 (Partition Coefficient) | 2.583 |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound demonstrates notable thermal resilience, with a boiling point of 398.6°C at 760 mmHg and a flash point of 194.9°C . Its high density (2.33 g/cm³) suggests tight molecular packing, typical of heavily halogenated aromatics. Differential scanning calorimetry (DSC) data is absent, but analogous compounds exhibit melting points above 200°C, implying solid-state stability under standard conditions .
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source Citation |
|---|---|---|
| Density | 2.33 g/cm³ | |
| Boiling Point | 398.6°C at 760 mmHg | |
| Flash Point | 194.9°C | |
| Refractive Index | 1.601 |
Solubility and Solution Behavior
2,6-Dibromo-3,5-difluoroisonicotinic acid is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO and dimethylformamide (DMF) . Stock solutions are typically prepared at 10 mM concentrations in DMSO, with aliquots stored at -20°C for up to one month to prevent degradation .
| Solvent | Solubility (mg/mL) | Storage Conditions | Stability Duration |
|---|---|---|---|
| DMSO | 10 | -20°C, sealed container | 1 month |
| Water | <0.1 | Not recommended | N/A |
Synthetic Pathways and Industrial Production
Challenges in Scalability
Applications and Research Utility
Pharmaceutical Intermediates
Future Directions and Research Gaps
Unexplored Synthetic Routes
Electrophilic aromatic substitution using directed ortho-bromination could improve regioselectivity. Additionally, flow chemistry methods might mitigate byproduct formation during scale-up.
Biological Activity Profiling
High-throughput screening against cancer cell lines or microbial panels could uncover therapeutic potential. Molecular docking studies may also identify protein targets, such as cyclooxygenase-2 (COX-2) or bacterial gyrase .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume